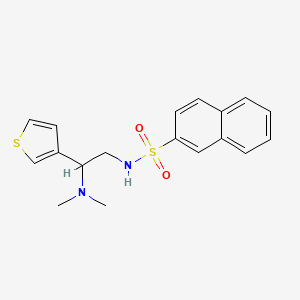

(4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

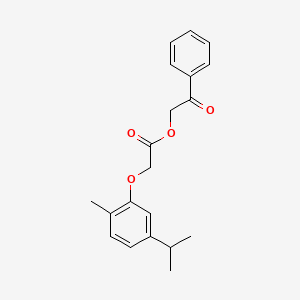

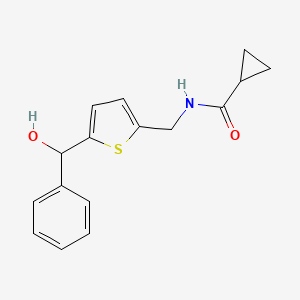

“(4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone” is a chemical compound with the empirical formula C18H20N2O3S . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 344.43 . The SMILES string representation of the molecule isCC1=CC=C (C=C1)S (=O) (N (CC2)CCN2C (C3=CC=CC=C3)=O)=O . Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Chemical Rearrangement

A strategy for synthesizing 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones starting from different 1-substituted 4-benzhydrylidenepiperidines via CAN-mediated rearrangement was developed. This method highlights the compound's role in facilitating the synthesis of meperidine analogs, showcasing its importance in synthetic organic chemistry (Chang et al., 2006).

Acetylcholinesterase Inhibition

A series of arylisoxazole-phenylpiperazines, including derivatives of (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone, were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). One compound demonstrated significant potency as an AChE inhibitor, highlighting potential therapeutic applications in treating diseases like Alzheimer's (Saeedi et al., 2019).

Endocannabinoid System Modulation

The compound's derivatives have been tested for their ability to inhibit human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. This research suggests the potential of these compounds to modulate endocannabinoid system activity, which could be beneficial in treating pain, anxiety, and other conditions (Morera et al., 2012).

Antimicrobial and Antifungal Activity

Novel derivatives of (4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone were synthesized and showed significant antibacterial and antifungal activities against various human pathogenic bacteria and fungi. This indicates its potential use in developing new antimicrobial agents (Nagaraj et al., 2018).

Inhibition of Tubulin Polymerization

A study reported on derivatives derived from (4-Phenylpiperazin-1-yl)methanones that potently inhibited tubulin polymerization and showed excellent antiproliferative properties against cancer cell lines. This suggests their potential as novel chemotherapeutic agents targeting tubulin (Prinz et al., 2017).

Safety And Hazards

properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-19-7-9-22(10-8-19)30(28,29)26-13-11-20(12-14-26)23(27)25-17-15-24(16-18-25)21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHXSZDRDOUEAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenylpiperazin-1-yl)(1-tosylpiperidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2389987.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(2-ethoxybenzyl)thiophene-2-carboxamide](/img/structure/B2389999.png)

![N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2390001.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclopropanecarboxamide](/img/structure/B2390004.png)